1-(2,6-Dimethylphenoxy)-2-propanol

描述

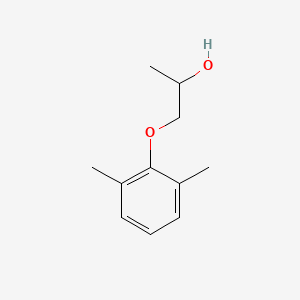

1-(2,6-Dimethylphenoxy)-2-propanol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol and is characterized by the presence of a 2,6-dimethylphenoxy group attached to a propanol moiety. This compound is of interest due to its various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethylphenoxy)-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form this compound . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Oxidation to 1-(2,6-Dimethylphenoxy)-2-propanone

The secondary alcohol undergoes oxidation to form a ketone intermediate, which is critical for synthesizing derivatives like mexiletine (an antiarrhythmic agent) .

Reaction Mechanism:

-

Oxidation via Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or other oxidants (e.g., PCC).

-

Conversion of the –OH group to a carbonyl (=O).

Conditions:

-

Oxidizing Agent: Ammonium acetate/sodium cyanoborohydride (for reductive amination post-oxidation) .

-

Solvent: Methanol

| Parameter | Value |

|---|---|

| Yield (Ketone) | 81% (for subsequent reductive amination) |

Reductive Amination

The ketone derivative (1-(2,6-dimethylphenoxy)-2-propanone) undergoes reductive amination to form 1-(2,6-dimethylphenoxy)-2-propanamine (mexiletine) .

Reaction Mechanism:

-

Condensation of the ketone with ammonium acetate to form an imine.

-

Reduction of the imine by sodium cyanoborohydride (NaBH<sub>3</sub>CN).

Conditions:

-

Reactants: 1-(2,6-Dimethylphenoxy)-2-propanone, ammonium acetate, NaBH<sub>3</sub>CN

-

Solvent: Methanol

| Parameter | Value |

|---|---|

| Reaction Time | 96 hours |

| Workup | Acidic hydrolysis, extraction |

Esterification

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications .

Example Reaction:

1-(2,6-Dimethylphenoxy)-2-propanol + Acetic anhydride → 1-(2,6-Dimethylphenoxy)-2-acetoxypropane

Conditions:

-

Catalyst: H<sub>2</sub>SO<sub>4</sub> or pyridine

-

Solvent: Dichloromethane or ether

| Parameter | Value |

|---|---|

| Typical Yield | 70–90% (estimated for analogous alcohols) |

Etherification and Alkylation

The phenolic oxygen can participate in Williamson ether synthesis or alkylation reactions .

Example Reaction:

Reaction with epichlorohydrin under alkaline conditions to form epoxy intermediates .

Conditions:

Pharmacological Derivatization

The compound serves as a precursor for cardioprotective agents. For example, reaction with 3,4-dimethoxyphenylethylamine yields DDPH, a calcium channel blocker .

Key Transformation:

-

Aminolysis: Nucleophilic substitution of the hydroxyl group with amines under acidic or basic conditions .

| Parameter | Value |

|---|---|

| Biological Activity | Reduces myocardial infarct size by 40–50% |

科学研究应用

Medicinal Chemistry Applications

1-(2,6-Dimethylphenoxy)-2-propanol has been studied for its pharmacological properties, particularly as an active metabolite of Mexiletine, a drug used primarily for the treatment of cardiac arrhythmias and neuropathic pain.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antidepressant Activity : Research indicates that derivatives of this compound exhibit antidepressant-like properties by interacting with serotonin receptors (5-HT1A, 5-HT2A) and adrenergic receptors. For instance, a study demonstrated that certain derivatives showed high affinity for these receptors and displayed significant behavioral effects in animal models of depression .

- Anxiolytic Effects : In vivo studies have shown that compounds related to this compound can reduce anxiety-like behaviors in mice, suggesting potential use in treating anxiety disorders .

Case Study: Antidepressant-Like Properties

A specific derivative synthesized from this compound was evaluated for its antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time at varying dosages (1.25–10 mg/kg), demonstrating its potential efficacy as an antidepressant agent .

Industrial Applications

The compound is also utilized in various industrial processes:

- Chemical Synthesis : As a chiral building block in organic synthesis, it plays a crucial role in the production of more complex molecules. Its unique structure allows for specific reactions that can yield desired stereochemical configurations .

- Polymer Production : It is employed in the synthesis of polymers where specific chiral properties are required. The stability and reactivity of this compound make it suitable for developing advanced materials with tailored characteristics .

Biological Research Applications

In biological research, this compound serves as a valuable tool:

- Enzyme Interaction Studies : The compound can be used to probe enzyme-substrate interactions due to its ability to mimic certain biological substrates. This property is critical for studying enzyme mechanisms and developing enzyme inhibitors .

- Drug Development : Its structural features make it a promising candidate for designing new drugs targeting various biological pathways. The morpholine ring present in some derivatives enhances interaction with biological targets .

Summary of Applications

作用机制

The mechanism of action of 1-(2,6-dimethylphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a modulator of ion channels or receptors, influencing cellular signaling and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

1-(2,6-Dimethylphenoxy)-2-propanamine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.

2,6-Dimethylphenoxyacetic acid: Another related compound with an acetic acid moiety.

Uniqueness

1-(2,6-Dimethylphenoxy)-2-propanol is unique due to its specific combination of a phenoxy group with a propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

生物活性

1-(2,6-Dimethylphenoxy)-2-propanol, also known as a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article synthesizes available research findings, highlighting the compound's biological effects, synthesis methods, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a dimethylphenoxy group attached to a propanol backbone. The molecular formula is C11H16O2, and its IUPAC name is 1-(2,6-dimethylphenoxy)-propan-2-ol. The compound's structure contributes to its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Receptor Binding : The compound has been investigated for its ability to bind to adrenergic receptors, particularly the α₁-adrenoceptor. This receptor interaction is crucial for its antihypertensive effects as demonstrated in several studies .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating enzyme activity related to inflammation and cardiovascular function .

Antihypertensive Effects

This compound has demonstrated significant antihypertensive activity in animal models. In a study involving analogs of the compound, it was found that modifications at specific positions on the aromatic rings enhanced blocking activities against α₁-adrenoceptors and prolonged antihypertensive effects. Notably, compounds with hydroxyl or methoxy substitutions exhibited superior efficacy compared to their counterparts lacking these groups .

Anti-inflammatory Properties

The compound's anti-inflammatory properties have also been explored. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro and in vivo models. This effect is particularly relevant in conditions such as acute brain injury where inflammation plays a critical role in pathophysiology .

Case Studies and Research Findings

Several studies have reported findings on the biological activity of this compound:

- Study on Antihypertensive Activity : A comparative analysis of various analogs indicated that those with specific functional groups (e.g., hydroxyl groups) exhibited enhanced blocking activity against α₁-adrenoceptors and were more effective in lowering blood pressure than traditional treatments .

- Inflammation Modulation : In a recent study focused on neuroinflammation models, this compound was shown to significantly reduce IL-1β-induced extracellular vesicle release, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOWJPBDGSGFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439199 | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61102-09-8 | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。